N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
This compound, also known as N-{2-[6-({2-[(4-Bromophenyl)amino]-2-oxoethyl}sulfanyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide, has a molecular formula of C22H19BrN6O2S . It is a complex organic molecule that contains a bromophenyl group, a triazolopyridazine group, and a methoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. It contains a bromophenyl group, a triazolopyridazine group, and a methoxybenzamide group . The presence of these groups contributes to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 130.0±0.5 cm3, and a polar surface area of 127 Å2 . It also has several other physical and chemical properties, such as a molar volume of 328.4±7.0 cm3 and a polarizability of 51.6±0.5 10-24 cm3 .Scientific Research Applications
Antimicrobial and Antioxidant Activities : Research on the synthesis of new 1,2,4-triazole derivatives has shown that these compounds possess significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007. Similarly, the antioxidant abilities of some new derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin moiety were evaluated, and certain compounds displayed significant antioxidant ability, surpassing even that of ascorbic acid, underscoring their potential in antioxidant applications Shakir et al., 2017.
Anticancer Activities : The development of compounds for anticancer research also benefits from this chemical class. For example, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. Four newly synthesized compounds were tested, highlighting the role of these derivatives in anticancer drug development Bekircan et al., 2008.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, allowing for the transmission of nerve pulses .
Mode of Action
This interaction could potentially inhibit the activity of the target enzyme, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic nervous system by inhibiting ache activity . This inhibition could potentially lead to changes in nerve pulse transmission, resulting in various downstream effects.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacological activities, suggesting that they may have favorable adme properties
Result of Action
Similar compounds have been shown to have diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory activities . These effects suggest that this compound could potentially have a wide range of biological impacts.
properties
IUPAC Name |
N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNFEQAYWPEZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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